3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (molecular formula: C₂₁H₂₁BrN₆O; molecular weight: 473.35 g/mol) is a heterocyclic compound featuring a pyridazine core substituted with two distinct pharmacophores: a 4-bromobenzoyl-piperazinyl group at position 3 and a 3,5-dimethylpyrazole moiety at position 4. Pyridazine derivatives are recognized for their diverse biological activities, including anti-inotropic, antiplatelet, and antimicrobial effects . The bromobenzoyl group enhances lipophilicity and may influence receptor binding, while the dimethylpyrazole substituent contributes steric and electronic effects that modulate molecular interactions.
Properties
IUPAC Name |
(4-bromophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(21)6-4-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFDYLSELPGBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 4-bromobenzoyl group through a nucleophilic substitution reaction.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The final step involves coupling the piperazine and pyrazole derivatives to the pyridazine core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related pyridazine and heterocyclic derivatives, emphasizing substituent effects, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations
Structural Variations and Bioactivity The target compound’s 4-bromobenzoyl-piperazine group differentiates it from the chlorophenyl-piperazine derivative in . Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine . The 3,5-dimethylpyrazole substituent in the target compound contrasts with the aminoethanol group in the pyrimidine derivative ().
Molecular Weight and Solubility
- The target compound’s higher molecular weight (473.35 g/mol) compared to analogs in Table 1 suggests reduced solubility, which may necessitate formulation adjustments for pharmacological applications.
Biological Activity Trends
- Piperazinyl-pyridazine derivatives (e.g., ) exhibit broad activities, including antibacterial and antiviral effects. The target compound’s bromobenzoyl group could enhance binding affinity to microbial targets, though empirical data are needed .
- Pyrazole-containing analogs () highlight the role of heterocyclic substituents in modulating isomerization and stability. For instance, dimethylpyrazole in the target compound may resist metabolic degradation better than unsubstituted pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
